
5-(Bromomethyl)-3,3-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3,3-dimethyloxolan-2-one is a brominated organic compound with a molecular formula of C7H11BrO2. It is characterized by a bromomethyl group attached to a 3,3-dimethyloxolan-2-one ring structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the bromination of 3,3-dimethyloxolan-2-one using bromine in the presence of a suitable catalyst such as ferric bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure the selective addition of the bromomethyl group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-3,3-dimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.
Substitution: Nucleophilic substitution reactions can replace the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) are employed, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Methylenes or other reduced derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(Bromomethyl)-3,3-dimethyloxolan-2-one serves as a versatile intermediate for the preparation of more complex molecules. Its bromomethyl group is particularly useful in cross-coupling reactions, such as Suzuki and Heck reactions.
Biology: The compound has been studied for its potential biological activity, including its use as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its application in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, it is used as an intermediate in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Bromomethyl)-3,3-dimethyloxolan-2-one exerts its effects depends on the specific application. For example, in cross-coupling reactions, the bromomethyl group acts as a leaving group, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-(Bromomethyl)-2,2-dimethyloxolan-3-one
3,3-Dimethyloxolan-2-one
Bromomethyl-substituted lactones
Uniqueness: 5-(Bromomethyl)-3,3-dimethyloxolan-2-one is unique due to its specific structural features, which influence its reactivity and applications. The presence of the bromomethyl group and the 3,3-dimethyloxolan-2-one ring structure contribute to its distinct chemical behavior compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and application.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C7H11BrO2 |
|---|---|
Molecular Weight |
207.06 g/mol |
IUPAC Name |
5-(bromomethyl)-3,3-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-7(2)3-5(4-8)10-6(7)9/h5H,3-4H2,1-2H3 |
InChI Key |
PJEJRIIYJKCKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC1=O)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)
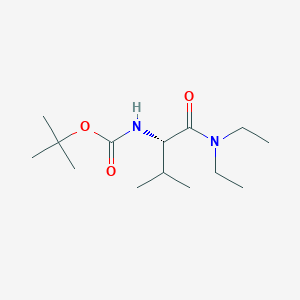
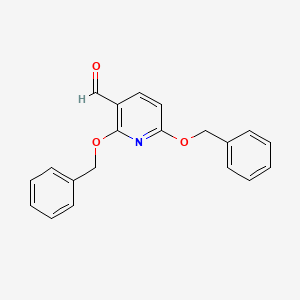

![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)



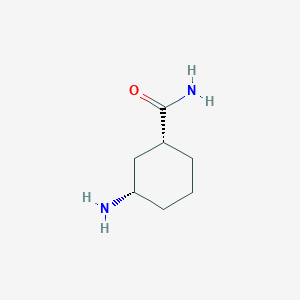
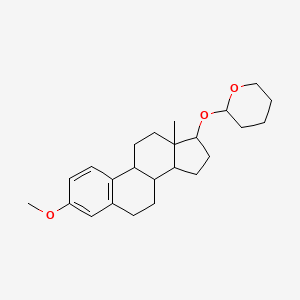
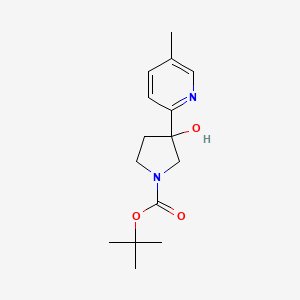

![Dicyclohexyl-[[5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B15361035.png)
